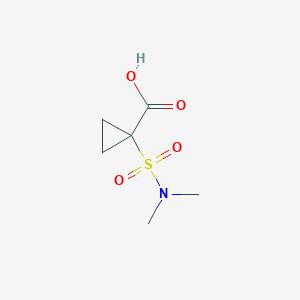
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
准备方法
The synthesis of 1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with dimethylsulfamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfonamide pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
作用机制
The mechanism of action of 1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and physiological responses, depending on the context of its use.
相似化合物的比较
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives and sulfonamide-containing compounds:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth regulation.
Cyclopropanecarboxylic acid: Lacks the sulfonamide group and has different reactivity and applications.
Dimethylsulfamoyl derivatives: These compounds share the sulfonamide group but differ in their core structures, leading to varied chemical and biological properties
属性
分子式 |
C6H11NO4S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC 名称 |
1-(dimethylsulfamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-7(2)12(10,11)6(3-4-6)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI 键 |
OIRZULPUIVKNJF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1(CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




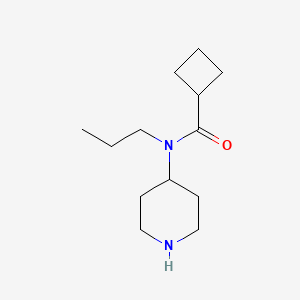
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
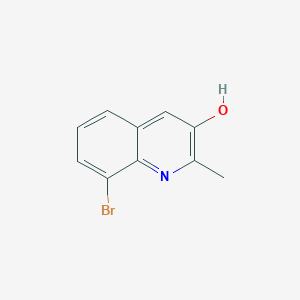
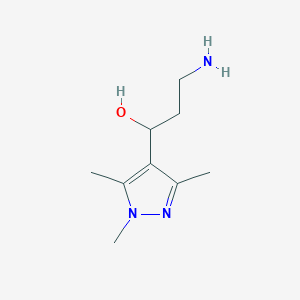
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
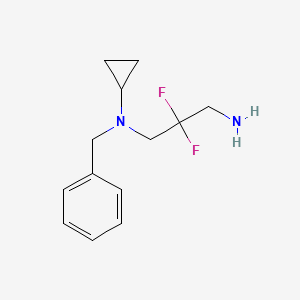
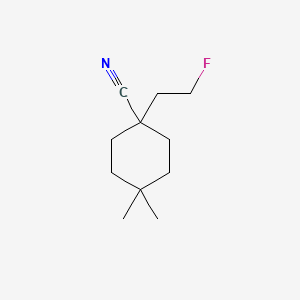
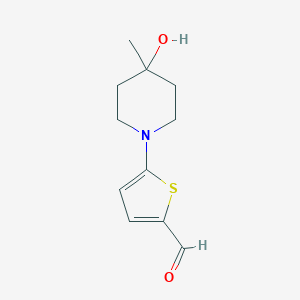
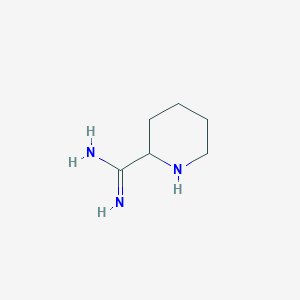
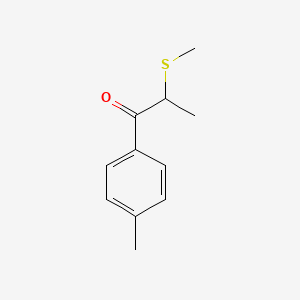

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)
